

# LASSBio-873: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: LASSBio-873

Cat. No.: B12369327

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## Abstract

**LASSBio-873** is a synthetic N-acylhydrazone derivative developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro. It emerged from a lead optimization program targeting novel analgesic and anti-inflammatory agents. Identified as a potent muscarinic agonist, **LASSBio-873** has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the discovery rationale, synthesis pathway, and pharmacological properties of **LASSBio-873**, including detailed experimental protocols and quantitative data.

## Discovery of LASSBio-873

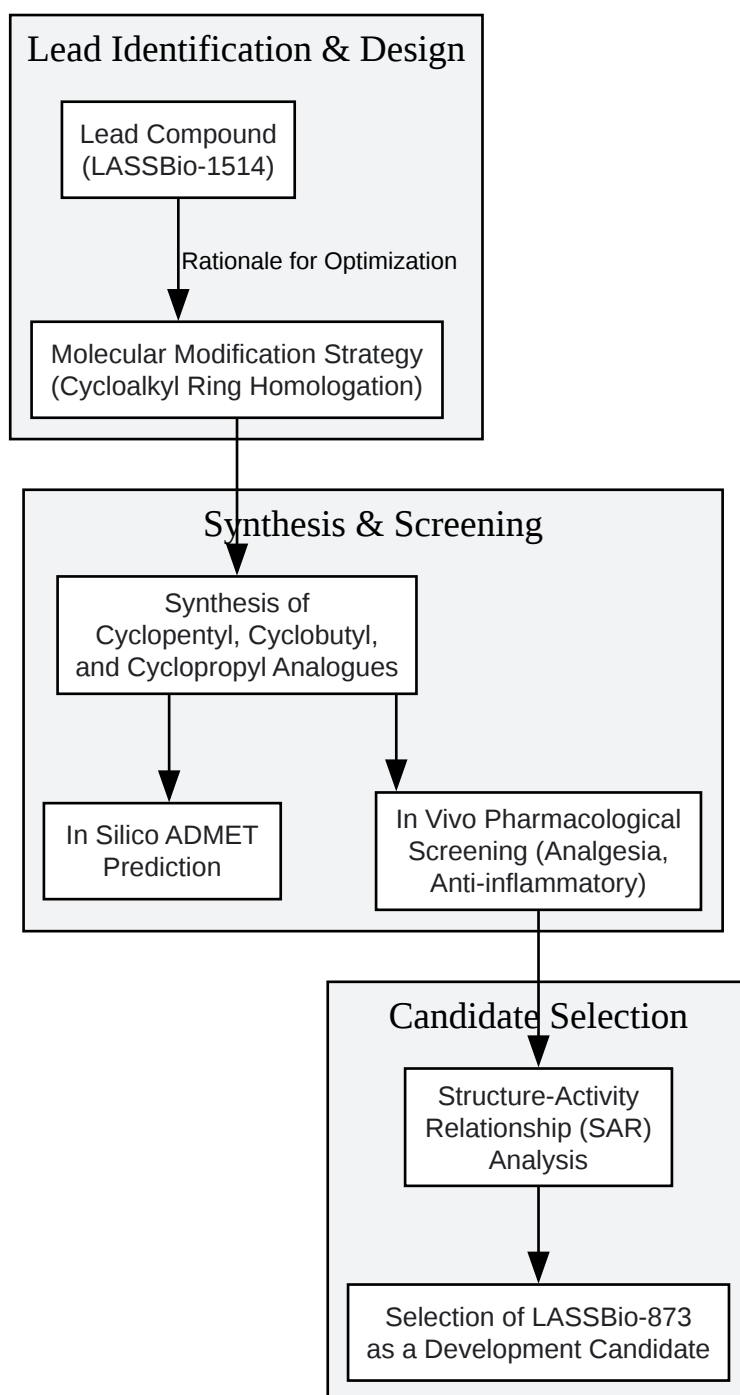
The discovery of **LASSBio-873** is rooted in a lead optimization effort starting from the parent compound, LASSBio-1514. The overarching goal was to develop novel compounds with potent analgesic and anti-inflammatory properties. The discovery process can be conceptualized as a multi-stage workflow, beginning with the identification of a lead compound and progressing through molecular modification to the selection of a clinical candidate.

## Lead Compound Identification and Rationale for Modification

The lead compound, LASSBio-1514, a cyclohexyl-N-acylhydrazone, showed promising anti-inflammatory and analgesic activities. The N-acylhydrazone scaffold is recognized as a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities and favorable pharmacokinetic properties. The rationale for modifying LASSBio-1514 was to explore the impact of the cycloalkyl moiety's size on the compound's pharmacological profile and drug-like properties. This led to the design of a series of cyclopolymethylenic homologues.

## Experimental Workflow for Discovery

The discovery of **LASSBio-873** followed a systematic workflow involving chemical synthesis, in silico prediction of drug-like properties, and in vivo pharmacological screening.



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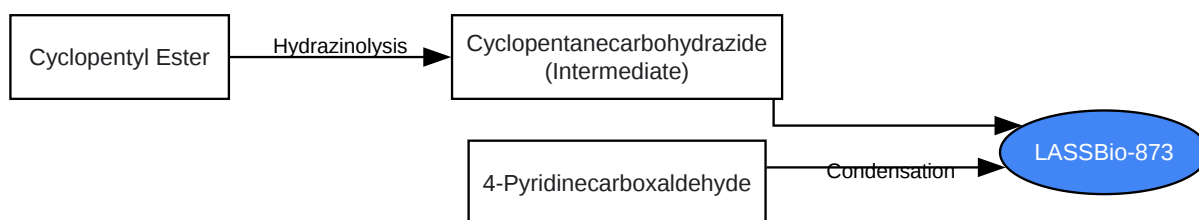
**Figure 1:** Discovery workflow for **LASSBio-873**.

## Synthesis Pathway of LASSBio-873

**LASSBio-873** is synthesized via a straightforward and efficient two-step process. The synthesis begins with the hydrazinolysis of a cycloalkyl ester, followed by a condensation reaction with an appropriate aromatic aldehyde.

## General Synthesis Scheme

The synthesis of **LASSBio-873** and its analogues involves the initial formation of a carbohydrazide intermediate from a corresponding cycloalkyl ester. This intermediate is then reacted with an aldehyde to yield the final N-acylhydrazone product.



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**Figure 2:** General synthesis pathway for **LASSBio-873**.

## Detailed Experimental Protocols

### Step 1: Synthesis of Cyclopentanecarbohydrazide

- Reagents and Materials:
  - Methyl cyclopentanecarboxylate
  - Hydrazine hydrate (80% solution in water)
  - Absolute ethanol
- Procedure:
  - To a solution of methyl cyclopentanecarboxylate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (4.0 equivalents).
  - Reflux the reaction mixture for 48 hours.

- After cooling, evaporate the solvent under reduced pressure.
- Add ice to the residue to induce precipitation.
- Filter the resulting solid, wash with cold water, and dry to afford cyclopentanecarbohydrazide.
- Yield: Typically in the range of 59-81%.

#### Step 2: Synthesis of **LASSBio-873** (N'-(pyridin-4-ylmethylene)cyclopentanecarbohydrazide)

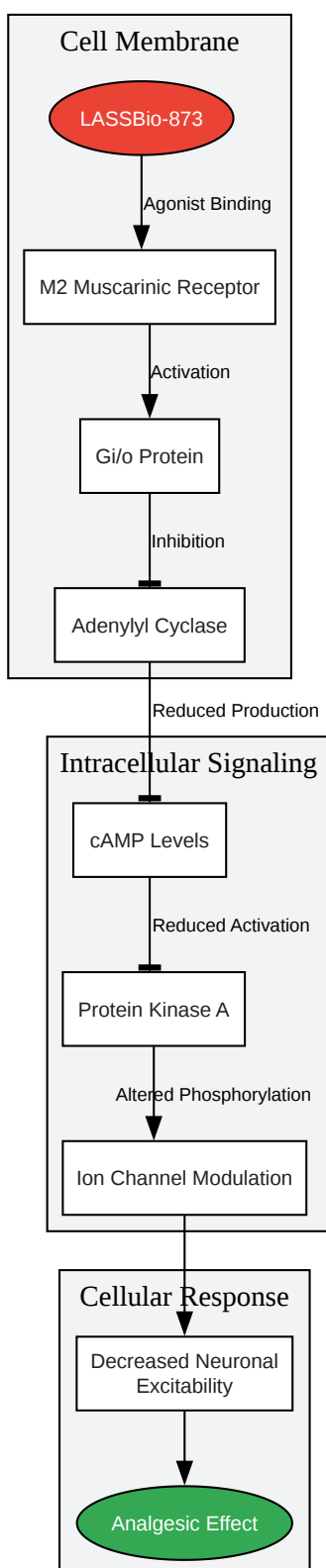
- Reagents and Materials:
  - Cyclopentanecarbohydrazide
  - 4-Pyridinecarboxaldehyde
  - Absolute ethanol
  - Catalytic amount of hydrochloric acid (HCl)
- Procedure:
  - Dissolve cyclopentanecarbohydrazide (1.0 equivalent) in absolute ethanol.
  - Add 4-pyridinecarboxaldehyde (1.0 equivalent) to the solution.
  - Add a catalytic amount of concentrated HCl.
  - Stir the reaction mixture at room temperature for 2 hours.
  - The resulting precipitate is filtered, washed with cold ethanol, and dried to yield **LASSBio-873**.
- Yield: Typically in the range of 22-80%.

## Pharmacological Profile

**LASSBio-873** has been characterized as a muscarinic agonist with potent analgesic effects, particularly in models of neuropathic pain.

## Mechanism of Action

**LASSBio-873** exerts its analgesic effects through the activation of muscarinic acetylcholine receptors.[1] Studies have specifically implicated the M2 muscarinic receptor subtype in its mechanism of action. The analgesic effect of **LASSBio-873** was inhibited by the M2 receptor antagonist, methoctramine, in a spinal nerve ligation model.[1]



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**Figure 3:** Proposed signaling pathway for **LASSBio-873**'s analgesic action.

## In Vivo Efficacy

In a preclinical model of neuropathic pain (spinal nerve ligation in rats), **LASSBio-873** demonstrated significant antihyperalgesic and anti-allodynic effects.

Compound	Dose (Oral)	Model	Effect	Reference
LASSBio-873	100 mg/kg	Spinal Nerve Ligation	Inhibition of thermal hyperalgesia and mechanical allodynia	[1]

## Physicochemical and Drug-Like Properties (In Silico Prediction)

In silico analysis of **LASSBio-873** and its analogues predicted favorable drug-like properties, supporting their potential as orally bioavailable drug candidates.

Property	Predicted Value	Reference
Caco-2 Permeability	High	
CNS Penetration	Yes	
Plasma Protein Binding	Moderate to High (57-87%)	
Oral Bioavailability	High (80-99%)	

## Conclusion

**LASSBio-873** is a promising analgesic drug candidate that emerged from a rational drug design and lead optimization program. Its straightforward two-step synthesis makes it an attractive molecule for further development. The compound's mechanism of action as a muscarinic agonist, likely targeting the M2 receptor subtype, provides a solid basis for its observed efficacy in preclinical models of neuropathic pain. The favorable in silico predicted drug-like properties further underscore its potential as an orally active therapeutic agent.

Further studies are warranted to fully elucidate its pharmacological profile and to assess its safety and efficacy in more advanced preclinical models.

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## References

- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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